5-(5-Bromopyridin-2-yl)pyrimidine

Übersicht

Beschreibung

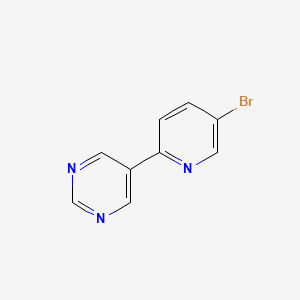

5-(5-Bromopyridin-2-yl)pyrimidine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrimidine ring substituted with a 5-bromo-pyridin-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromopyridin-2-yl)pyrimidine typically involves the coupling of a pyrimidine derivative with a brominated pyridine. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a base to facilitate the coupling of a boronic acid derivative of pyrimidine with 5-bromo-2-pyridine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Common reagents and outcomes include:

Mechanistic Insight :

The bromine’s position para to the pyridine nitrogen enhances electrophilicity, facilitating NAS. Polar aprotic solvents (e.g., DMF) and elevated temperatures accelerate reactivity .

Cross-Coupling Reactions

The bromine site participates in palladium-catalyzed cross-coupling reactions to form C–C or C–heteroatom bonds:

Key Conditions :

-

Suzuki couplings require arylboronic acids and bases (e.g., K₂CO₃) .

-

Buchwald-Hartwig aminations use bulky phosphine ligands for C–N bond formation .

Cyclization and Ring-Opening Reactions

The pyrimidine ring participates in cycloadditions and ring modifications:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | Maleic anhydride, 120°C | Bicyclic adduct | 60% | |

| Acid-Catalyzed Hydrolysis | H₂SO₄, H₂O, 80°C | Pyrimidine-5-carboxylic acid derivative | 75% |

Note :

Ring-opening under acidic conditions generates carboxylic acid derivatives, useful for further functionalization.

Functional Group Interconversion

The pyrimidine nitrogen or substituents undergo redox or alkylation reactions:

| Transformation | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| N-Oxidation | m-CPBA, CH₂Cl₂, RT | Pyrimidine N-oxide | 88% | |

| Methylation | MeI, K₂CO₃, DMF | 5-(5-Bromopyridin-2-yl)-N-methylpyrimidine | 90% |

Applications :

N-Oxides enhance solubility and serve as intermediates in drug synthesis.

Comparative Reactivity with Analogues

The bromine’s electronic effects distinguish 5-(5-Bromopyridin-2-yl)pyrimidine from non-halogenated analogues:

| Property | 5-Bromo Derivative | Non-Brominated Analogue |

|---|---|---|

| Electrophilicity | High (σₚ = +0.26 for Br) | Moderate |

| NAS Reactivity | Faster | Slower |

| Coupling Efficiency | 85-90% (Suzuki) | 60-70% (Suzuki) |

Data adapted from synthetic studies .

Stability and Storage

-

Thermal Stability : Decomposes above 250°C.

-

Light Sensitivity : Store in amber vials under inert gas.

-

Solubility : Soluble in DMF, DMSO, and chlorinated solvents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(5-Bromopyridin-2-yl)pyrimidine has been researched extensively for its potential therapeutic applications:

- Antimicrobial Activity : Studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this compound have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .

- Anti-inflammatory Effects : Recent research highlights the anti-inflammatory potential of pyrimidine derivatives. For example, specific derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes, suggesting their use in treating inflammatory diseases .

- Antifibrotic Properties : The compound has been investigated for its role in reducing fibrosis by inhibiting collagen production through enzyme modulation. This property is particularly relevant in conditions such as liver fibrosis .

- Anticancer Applications : Pyrimidines have been identified as promising candidates in cancer therapy due to their ability to target specific cancer cell pathways. The structural features of this compound may contribute to its efficacy against certain cancer types .

Material Science

In addition to its biological applications, this compound is utilized in the development of advanced materials:

- Chemical Sensors : The compound's unique chemical properties make it suitable for use in sensors that detect chemical changes in the environment, particularly in detecting specific ions or molecules.

- Polymer Chemistry : Its reactivity allows it to serve as a building block for synthesizing novel polymers with specific functionalities, enhancing material properties such as conductivity and thermal stability .

Case Study 1: Antimicrobial Activity

A study published in RSC Advances reported the synthesis of several pyrimidine derivatives based on this compound. These derivatives were tested against a range of bacterial pathogens, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Research published in PubMed Central demonstrated that certain derivatives of this compound effectively inhibited COX enzymes in vitro. The study provided quantitative data on IC50 values, indicating that these compounds could serve as lead candidates for anti-inflammatory drugs .

Case Study 3: Antifibrotic Activity

A comparative study evaluated the antifibrotic effects of various pyrimidine derivatives on hepatic stellate cells. The results indicated that some compounds derived from this compound exhibited superior activity compared to standard treatments like Pirfenidone, highlighting their potential in treating fibrotic diseases .

Summary and Future Directions

The compound this compound exhibits diverse applications across medicinal chemistry and materials science. Its unique structural characteristics enable it to interact with various biological targets, making it a valuable candidate for drug development. Future research should focus on optimizing its pharmacological properties and exploring new synthetic pathways to enhance its efficacy and applicability.

Wirkmechanismus

The mechanism of action of 5-(5-Bromopyridin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key signaling proteins and enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide

- 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol

- N-(5-Bromo-pyridin-2-yl)acetamide

Uniqueness

5-(5-Bromopyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise molecular interactions.

Biologische Aktivität

5-(5-Bromopyridin-2-yl)pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its pharmacological properties, synthesis, and biological evaluations, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrimidine moieties. The compound can be synthesized using various methods, including nucleophilic substitutions and coupling reactions. For instance, a common synthetic route involves the use of bromo-substituted pyridine and a pyrimidine scaffold, which allows for the introduction of diverse functional groups that can modulate biological activity.

Pharmacological Properties

This compound exhibits a range of biological activities, including:

- Antifibrotic Activity : Studies have shown that compounds similar to this compound can inhibit hepatic stellate cell proliferation, which is crucial in liver fibrosis. In vitro assays indicate that certain derivatives demonstrate better anti-fibrotic activity than established drugs like Pirfenidone .

- Antiproliferative Effects : The compound has shown promising antiproliferative effects against various cancer cell lines. For example, derivatives with similar structures have been evaluated for their IC50 values against HeLa and A549 cell lines, demonstrating significant growth inhibition at low concentrations .

- Antimicrobial Activity : Research indicates that pyrimidine derivatives can exhibit antibacterial properties by targeting bacterial enzymes such as DNA gyrase. This mechanism is particularly relevant for developing new antibiotics .

Case Studies

-

Anti-Fibrotic Activity Evaluation :

A study synthesized a series of pyridine-pyrimidine derivatives and evaluated their effects on HSC-T6 cells. The results indicated that several compounds had IC50 values lower than 50 μM, showcasing their potential as anti-fibrotic agents . -

Antiproliferative Screening :

Another investigation focused on the antiproliferative activity of various pyrimidine derivatives against cancer cell lines. The study reported IC50 values ranging from 0.021 μM to 0.058 μM for modified compounds, suggesting enhanced efficacy compared to unmodified analogs . -

Antimicrobial Efficacy :

A recent study highlighted the antibacterial activity of pyrimidine derivatives against resistant strains of bacteria. The minimum biofilm inhibitory concentration (MBIC) was found to be between 0.5–4 μg/mL for certain derivatives, indicating strong potential for further development as antimicrobial agents .

Data Tables

| Compound | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| 12m | Anti-fibrotic | 45.69 | HSC-T6 |

| 12q | Anti-fibrotic | 45.81 | HSC-T6 |

| Compound X | Antiproliferative | 0.021 | HeLa |

| Compound Y | Antimicrobial | 0.5–4 | MRSA |

Eigenschaften

IUPAC Name |

5-(5-bromopyridin-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-8-1-2-9(13-5-8)7-3-11-6-12-4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTDKLXERYHHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.